molecular formula C13H18N2O B11887932 N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B11887932
M. Wt: 218.29 g/mol
InChI Key: HTXGJEKNABNIQF-UHFFFAOYSA-N
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Description

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a carboxamide group at the 4-position and an isopropyl group on the amide nitrogen. The compound’s molecular formula is inferred as C13H18N2O (based on and ), with a molecular weight of approximately 218.3 g/mol .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-propan-2-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9(2)15-13(16)11-7-8-14-12-6-4-3-5-10(11)12/h3-6,9,11,14H,7-8H2,1-2H3,(H,15,16)

InChI Key

HTXGJEKNABNIQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCNC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

The tetrahydroquinoline core is often synthesized via catalytic hydrogenation of quinoline precursors. While classical methods employ palladium or platinum catalysts, recent advances focus on enantioselective hydrogenation using chiral catalysts. For example, manganese(I) PN₃ pincer complexes enable borrowing hydrogen (BH) strategies, achieving >99% enantiomeric excess (ee) under 4 atm H₂ pressure. Key parameters include:

CatalystPressure (H₂)TemperatureSolventYield (%)ee (%)
5% Pt/C4 atm80°CEthanol85–98N/A
Mn(I) PN₃4 atm60°CTHF90–98>99

Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency . Post-hydrogenation, the intermediate undergoes N-alkylation with isopropyl halides (e.g., methyl iodide) in aprotic solvents like acetonitrile .

Skraup and Combes Cyclocondensation Reactions

Classical cyclocondensation methods remain viable for constructing the tetrahydroquinoline scaffold. The Skraup reaction involves heating aniline derivatives with glycerol and sulfuric acid, while the Combes reaction utilizes diketones and amines under acidic conditions . For N-isopropyl substitution, 2-aminobenzyl alcohols are reacted with isopropyl ketones via a domino alkylation-cyclization sequence:

  • N-Alkylation : Manganese-catalyzed dehydrogenation of alcohols to aldehydes.

  • Imine Formation : Condensation with the amino group.

  • Cyclization : Base-mediated ring closure (e.g., K₂CO₃ in THF) .

This method achieves yields of 75–88% but requires careful control of steric effects to prevent regioisomer formation .

Reductive Amination for N-Alkylation

Reductive amination offers a direct route to introduce the isopropyl group. A quinoline-4-carboxylic acid intermediate is first reduced to the corresponding amine using sodium borohydride in tetrahydrofuran (THF). Subsequent reaction with isopropyl ketones in the presence of NaBH₃CN and acetic acid yields the N-isopropyl derivative . Key advantages include:

  • Mild Conditions : Reactions proceed at room temperature.

  • High Selectivity : Minimal over-alkylation due to steric hindrance.

SubstrateReducing AgentSolventYield (%)
Quinoline-4-carboxylic acidNaBH₄THF70–82
Tetrahydroquinoline amineNaBH₃CNMeCN85–90

Palladium-Catalyzed Coupling for Carboxamide Formation

The carboxamide group is introduced via coupling reactions. A carboxylic acid intermediate (e.g., 1,2,3,4-tetrahydroquinoline-4-carboxylic acid) is activated using thionyl chloride to form the acyl chloride, which reacts with isopropylamine in dichloromethane . Alternatively, uronium coupling agents (e.g., HATU) facilitate direct amidation under mild conditions:

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF88–92
EDCIDMAPCH₂Cl₂75–80

Notably, magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride) enable solvent-free amidation at 80°C, achieving 90–95% yield with facile catalyst recovery .

Enzymatic Resolution for Enantioselective Synthesis

Enantiopure N-isopropyl-tetrahydroquinoline-4-carboxamide is critical for pharmaceutical applications. Chemoenzymatic deracemization using flavin-dependent oxidases (e.g., FsDAAO) resolves racemic mixtures with >99% ee . The process involves:

  • Oxidation : Selective oxidation of the (R)-enantiomer to the imine.

  • Reduction : Ammonia-borane reduces the imine back to the (S)-enantiomer.

This method achieves 82% isolated yield on a preparative scale, outperforming traditional chiral HPLC .

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow hydrogenation reactors reduce H₂ consumption, while in-situ imine formation minimizes intermediate isolation . A representative hectogram-scale protocol includes:

  • Quaternary Salt Formation : React pyridine-4-boronic acid pinacol ester with methyl iodide in chlorobenzene (110°C, 5 h).

  • Borohydride Reduction : Treat with NaBH₄ in THF at −10°C, followed by quenching with NH₄Cl .

This method achieves 83–88% yield with >98% purity, validated by GC and HNMR .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 1,2,3,4-tetrahydroquinoline-4-carboxylic acid and isopropylamine.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6 M), reflux, 12 h1,2,3,4-Tetrahydroquinoline-4-carboxylic acid + isopropylamine hydrochloride,
Basic hydrolysisNaOH (2 M), 80°C, 8 hSodium salt of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid + isopropylamine ,

This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts .

Hydrazide Formation

The carboxamide reacts with hydrazine hydrate to form the corresponding hydrazide, a precursor for heterocyclic syntheses.

Reaction Scheme :
N-Isopropyl-THIQ-4-carboxamide+NH2NH2N-Isopropyl-THIQ-4-carbohydrazide+NH3\text{N-Isopropyl-THIQ-4-carboxamide} + \text{NH}_2\text{NH}_2 \rightarrow \text{N-Isopropyl-THIQ-4-carbohydrazide} + \text{NH}_3

Conditions : Ethanol, 70°C, 4 h (85–91% yield) .
Application : Hydrazides serve as intermediates for synthesizing thiadiazoles or acylhydrazones with anticancer potential .

Alkylation and Acylation at the Amine Nitrogen

The secondary amine in the tetrahydroquinoline ring undergoes alkylation or acylation to introduce diverse substituents.

Reaction Reagents Products References
N-AlkylationAlkyl halides, NaH/DMF, 60°CN-Alkylated derivatives (e.g., benzyl, pentyl) ,
N-AcylationAcetyl chloride, TEA, CH₂Cl₂N-Acetylated derivatives ,

These modifications enhance lipophilicity and modulate biological activity, as seen in kinase inhibitors .

Ring Functionalization via Electrophilic Substitution

The aromatic ring of the tetrahydroquinoline core participates in electrophilic substitution under controlled conditions.

Nitration :
HNO3/H2SO4,05C6-Nitro-N-isopropyl-THIQ-4-carboxamide\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5^\circ \text{C} \rightarrow \text{6-Nitro-N-isopropyl-THIQ-4-carboxamide}
Halogenation :
Br2/FeBr3,CHCl37-Bromo-N-isopropyl-THIQ-4-carboxamide\text{Br}_2/\text{FeBr}_3, \text{CHCl}_3 \rightarrow \text{7-Bromo-N-isopropyl-THIQ-4-carboxamide}

Regioselectivity is influenced by the electron-donating tetrahydroquinoline ring and steric effects of the isopropyl group .

Oxidation of the Tetrahydroquinoline Core

The saturated ring undergoes oxidation to yield fully aromatic quinoline derivatives.

Reaction :
KMnO4,H2O,100CN-Isopropylquinoline-4-carboxamide\text{KMnO}_4, \text{H}_2\text{O}, 100^\circ \text{C} \rightarrow \text{N-Isopropylquinoline-4-carboxamide}
Mechanism : Radical-mediated dehydrogenation of the 1,2,3,4-tetrahydroquinoline scaffold .

Participation in Multicomponent Reactions

The carboxamide group facilitates Ugi- and Passerini-type reactions to generate polycyclic architectures.

Example Ugi Reaction :
N-Isopropyl-THIQ-4-carboxamide+R-CHO+R’-NH2+R”-COOHTetracylic adduct\text{N-Isopropyl-THIQ-4-carboxamide} + \text{R-CHO} + \text{R'-NH}_2 + \text{R''-COOH} \rightarrow \text{Tetracylic adduct}
Conditions : MeOH, 25°C, 24 h (60–75% yield) .

Coordination with Metal Ions

The carboxamide and amine groups act as ligands for transition metals, forming complexes with catalytic or therapeutic applications.

Metal Complex Structure Applications
Cu(II)Square planar, 1:2 (metal:ligand)Anticancer agents
Pd(II)Octahedral, 1:1 stoichiometryCross-coupling catalysis

Photochemical Reactivity

UV irradiation induces C–N bond cleavage in the carboxamide group, generating free radical intermediates.

Products : Isopropyl radicals and quinoline-derived fragments .
Applications : Photodynamic therapy or polymer initiators .

Scientific Research Applications

Antihypertensive Properties

Research has demonstrated that derivatives of tetrahydroquinoline can exhibit antihypertensive effects. A study synthesized several 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their bradycardic activities. It was found that certain compounds could lower blood pressure without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. This positions these derivatives as potential candidates for developing new antihypertensive medications .

Neuroprotective Effects

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide and its analogs have shown promise in neuroprotection. Compounds from this class are being evaluated for their ability to slow the progression of neurodegenerative diseases such as Alzheimer's disease. Some studies suggest that these compounds may inhibit cholinesterase activity, which is beneficial in managing symptoms of Alzheimer's .

Antimicrobial Activity

The antimicrobial properties of tetrahydroquinoline derivatives have been explored extensively. Some compounds have demonstrated effectiveness against various bacterial strains and fungi. For instance, certain tetrahydroquinoline-based compounds have shown significant activity against Plasmodium falciparum, the malaria-causing parasite, indicating their potential use as antiparasitic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. The introduction of specific substituents on the tetrahydroquinoline ring can enhance biological activity. For example:

Substituent Effect on Activity Reference
Fluoro groupIncreased potency in antihypertensive activity
Acetyl groupEnhanced neuroprotective effects
Alkyl chainImproved bioavailability and solubility

Antihypertensive Study

A study involving spontaneously hypertensive rats showed that a specific derivative of N-Isopropyl-1,2,3,4-tetrahydroquinoline effectively reduced blood pressure without inducing tachycardia. This suggests a promising therapeutic profile for hypertension treatment .

Neuroprotection and Alzheimer's Disease

In a series of experiments aimed at evaluating neuroprotective effects, certain tetrahydroquinoline derivatives were administered to mice models with induced neurodegeneration. Results indicated significant improvements in cognitive function and a reduction in neuroinflammation markers .

Antimicrobial Efficacy Against Malaria

Recent investigations into the antiparasitic properties of tetrahydroquinoline derivatives revealed that some compounds exhibited potent activity against chloroquine-resistant strains of Plasmodium falciparum. This highlights their potential as new therapeutic agents in malaria treatment .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

1,2,3,4-Tetrahydroquinoline-4-carboxamide (Parent Compound)
  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS : 13337-71-8
  • Key Differences : Lacks the isopropyl group on the amide nitrogen. The absence of this substituent reduces steric hindrance and lipophilicity compared to the target compound .
N-Isopropyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (Positional Isomer)
  • Molecular Formula : C13H18N2O
  • Molecular Weight : ~218.3 g/mol
  • Key Differences: The carboxamide group is at the 5-position instead of the 4-position.
N-(Heptan-2-yl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
  • Molecular Formula : C18H28N2O
  • Molecular Weight : 288.43 g/mol
  • CAS : 1303655-71-1
  • Key Differences: Features a longer heptan-2-yl chain on the amide nitrogen and a methyl group at the 2-position of the tetrahydroquinoline core. The increased alkyl chain length enhances lipophilicity but may reduce aqueous solubility. The methyl group could influence ring conformation and metabolic stability .

Functionalized Derivatives

Fluorinated Derivative: 3-(5-Fluoro-2-(5-methyl-1,4,5,6-tetrahydropyridin-3-yl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-1-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide (4a)
  • Molecular Formula: C15H23FNO2 (core structure)
  • Key Features: Incorporates a fluorine atom and a methylated tetrahydropyridine moiety. The trimethylammonium group introduces polarity, impacting solubility and membrane permeability .
1-Allyl-4-hydroxy-N-(4-isopropylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • Molecular Formula : C23H23N2O3
  • CAS : 941898-58-4
  • Key Differences: Contains a dihydroquinoline core with hydroxy and oxo groups, along with an allyl substituent. The isopropyl group is attached to a phenyl ring rather than the amide nitrogen, altering steric and electronic profiles .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents Solubility (Predicted)
Target Compound 218.3 ~2.5 Isopropyl (amide N), 4-carboxamide Moderate
Parent Compound () 176.22 ~1.8 No isopropyl Higher
N-Heptan-2-yl Analog () 288.43 ~4.2 Heptan-2-yl, 2-methyl Low
Fluorinated Derivative () 293.3 ~2.0 Fluorine, trimethylammonium Moderate

Notes:

  • Lipophilicity (LogP) increases with alkyl chain length (e.g., heptan-2-yl vs. isopropyl) .
  • Fluorination and polar groups (e.g., hydroxy, oxo) improve solubility but may reduce membrane permeability .

Biological Activity

N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (NIPTQ) is a compound derived from the tetrahydroquinoline scaffold, which has garnered attention for its diverse biological activities. This article will explore the biological activity of NIPTQ, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Overview of Tetrahydroquinoline Derivatives

Tetrahydroquinolines are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, antiviral, and neuroprotective effects. The structural modifications on the tetrahydroquinoline core significantly influence their biological properties. NIPTQ, as a derivative of this scaffold, is expected to exhibit unique pharmacological effects due to its specific functional groups.

Anticancer Activity

Research has shown that tetrahydroquinoline derivatives can exhibit significant anticancer properties. A study highlighted that compounds with substitutions at the C-7 position of the tetrahydroquinoline ring showed promising cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.69 to 22 μM . NIPTQ's structural attributes may contribute to similar or enhanced activity against cancer cells.

CompoundCell LineIC50 (µM)
NIPTQMCF-7TBD
3-Cl-2-FKB-V120.1
3-NO2HL6014

The mechanism by which tetrahydroquinolines exert their biological effects often involves interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These mechanisms can lead to apoptosis in cancer cells . For example, derivatives have been shown to induce ROS production, leading to endoplasmic reticulum stress and subsequent cell death .

Case Studies

Case Study 1: Antiproliferative Effects

In a comparative study involving various tetrahydroquinoline derivatives, NIPTQ was tested alongside known anticancer agents. The results indicated that while some derivatives had better IC50 values against specific cancer cell lines, NIPTQ demonstrated moderate activity that warrants further exploration .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of tetrahydroquinoline derivatives against neurodegenerative diseases. It was found that certain modifications could enhance neuroprotection by targeting specific pathways involved in neuronal survival . Although direct studies on NIPTQ are lacking, its structural framework suggests it could be beneficial in similar applications.

Q & A

Q. What are the established synthetic routes for N-Isopropyl-1,2,3,4-tetrahydroquinoline-4-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions between tetrahydroquinoline precursors and isopropyl carboxamide derivatives under reflux conditions (e.g., using ethanol or toluene as solvents) .
  • Purification methods like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound. Yield optimization requires precise stoichiometric ratios, temperature control (±2°C), and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral overlaps resolved?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and 2D-COSY/HMBC to resolve overlapping peaks in the aromatic (δ 6.5–8.5 ppm) and aliphatic (δ 1.0–3.5 ppm) regions .
  • LC/MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 285.2) with ESI ionization and C18 reverse-phase columns (acetonitrile/water gradient) .
  • IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label with hazard codes (e.g., H315 for skin irritation) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation or functionalization of the tetrahydroquinoline core be addressed?

Regioselectivity in alkylation is influenced by:

  • Steric effects : Use bulky isopropyl groups to direct electrophilic attack to the less hindered C4 position .
  • Catalytic control : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like PPh₃) to favor specific sites .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the carboxamide nitrogen .

Q. How should contradictory data between computational modeling and experimental results (e.g., binding affinities) be analyzed?

  • Validate computational models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography data .
  • Experimental replicates : Perform dose-response assays (e.g., IC₅₀) in triplicate to assess statistical significance. Use SPR or ITC to confirm binding constants .
  • Adjust force fields : Modify AMBER/CHARMM parameters to better reflect observed hydrogen-bonding interactions .

Q. What strategies improve the compound’s stability in biological assays, and how are degradation products identified?

  • Stabilization : Add antioxidants (e.g., BHT at 0.1% w/v) or use low-temperature storage (−80°C) to prevent oxidation of the tetrahydroquinoline ring .
  • Degradation profiling : Use UPLC-QTOF (ESI+) with fragmentation patterns to identify hydrolyzed products (e.g., quinoline-4-carboxylic acid derivatives) .
  • pH control : Maintain assay buffers at pH 6.5–7.5 to avoid acid/base-induced decomposition .

Q. How can enantiomeric purity be ensured during asymmetric synthesis, and what analytical methods validate it?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s Mn-salen complexes for enantioselective cyclization .
  • Chiral HPLC : Employ Chiralpak AD-H columns (heptane/isopropanol, 90:10) to resolve enantiomers. Measure optical rotation ([α]D²⁵) with a polarimeter .

Methodological Guidelines

  • Data reproducibility : Document reaction parameters (e.g., stirring speed, ramp rates) and raw spectral files (FID for NMR) in supplemental materials .
  • Contradiction resolution : Cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve structural ambiguities .

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